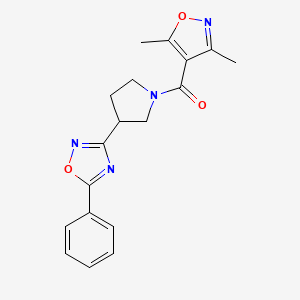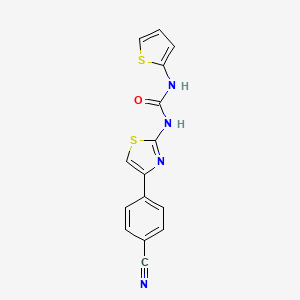![molecular formula C14H12O5 B2924647 [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid CAS No. 300851-12-1](/img/structure/B2924647.png)
[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 300851-12-1 . Its molecular weight is 260.25 . The IUPAC name for this compound is [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The starting hydroxycoumarin was prepared in high yield via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of H2SO4 . The activated ester method, which is broadly employed in peptide synthesis, was used to introduce the amino-acid moiety into the coumarin nucleus . Alkylation of the starting compound in acetone in the presence of potash by ethylbromoacetate gave an ethyl ester, which was then saponified by NaOH in aqueous propanol-2 with subsequent acidolysis to form the corresponding acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.25 . It is recommended to be stored in a refrigerated condition .科学的研究の応用
Anti-Allergic and Anti-Inflammatory Applications
This compound includes derivatives with anti-allergic and anti-inflammatory activities. These properties make it a potential candidate for the development of new medications to treat allergic reactions and inflammation-related conditions .
Central Nervous System (CNS) Stimulants
Derivatives of this compound have been identified as CNS stimulants . This suggests possible applications in treating conditions such as narcolepsy or attention-deficit/hyperactivity disorder (ADHD), where increased CNS activity can be beneficial .
Neuroprotectants and Anticonvulsives
The compound has also shown promise as a neuroprotectant and anticonvulsive . This indicates potential use in protecting neuronal health and in the treatment of seizure disorders .
Antidepressants
There is potential for derivatives of this compound to be used as antidepressants . This could lead to new treatments for depression, particularly if current medications are ineffective or cause undesirable side effects .
Insecticides
The compound’s derivatives have been used as insecticides , suggesting applications in agriculture and pest control to protect crops and reduce disease transmission by insect vectors .
Analgesics and Antipyretics
With properties as analgesics and antipyretics , derivatives of this compound could be developed into new pain relievers and fever reducers, offering alternatives to existing medications .
Synthesis Methodology
The compound has been involved in studies related to green chemistry, particularly in the synthesis of other compounds using environmentally friendly methods .
Drug Discovery
In drug discovery, the compound’s derivatives have been part of research exploring novel synthetic strategies, such as microwave-induced synthesis, which offers advantages like shorter reaction times and higher yields .
Springer - Amino-acid derivatives Springer - A green approach for synthesis MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery
Safety and Hazards
特性
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNABLNHBCMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)
![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)
![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol](/img/structure/B2924573.png)


![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)


![N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2924587.png)